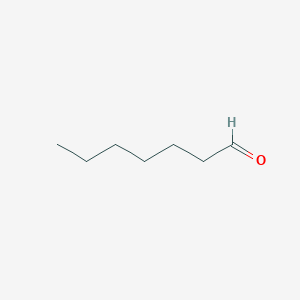
1-(2-Chloro-4-fluorophenyl)ethanol
Overview
Description
1-(2-Chloro-4-fluorophenyl)ethanol is a compound that has garnered attention in various fields of chemistry due to its unique structure and properties. It's often studied for its potential in forming different chemical compounds through various reactions.
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Chloro-4-fluorophenyl)ethanol typically involves condensation reactions. For example, a compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, was synthesized via the Knoevenagel condensation reaction between 2-methylpyridine and p-fluorobenzaldehyde (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008). Another example includes the biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Martínez et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is usually determined through X-ray crystallography. For instance, the structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol was found to crystallize in a monoclinic system, with the formation of intermolecular hydrogen bonds (Percino et al., 2008).
Scientific Research Applications
Pharmaceutical Intermediates :
- An efficient biotransformation-mediated synthesis was developed for a key intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK, using a similar compound (Martínez et al., 2010).
- Another study focused on an enzyme process for preparing a crucial intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes (Guo et al., 2017).
Antifungal Applications :
- Compounds similar to 1-(2-Chloro-4-fluorophenyl)ethanol showed promising activity against fungi responsible for fish mycoses, indicating potential antifungal applications (Giri et al., 1981).
Chemical Synthesis and Catalysis :
- The enantioselective synthesis of compounds like (S)-(-)-1-(4-fluorophenyl)ethanol using Daucus carota cells has potential applications in treating HIV, malaria, and Alzheimer's disease (2022).
- A study demonstrated a lipase-catalyzed method to resolve a similar compound, providing an intermediate for the synthesis of a new adrenergic (Conde et al., 1998).
Molecular and Spectroscopic Studies :
- Fluorine substitution in similar compounds significantly affects chiral recognition, influencing electron density and strength of CH and OH interactions (Ciavardini et al., 2013).
- Laser-induced fluorescence spectroscopy was used to study conformational isomers of 2-(p-fluorophenyl)ethanol, providing insights into the molecular behavior of such compounds (Panja et al., 2005).
Material Science :
- A compound with a similar structure demonstrated a high first hyperpolarizability, indicating potential applications in nonlinear optical materials (Najiya et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of indole, which has been found to bind with high affinity to multiple receptors . .
Mode of Action
As an indole derivative, it may interact with its targets in a similar manner to other indole compounds, which have diverse biological activities .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
Given its structural similarity to indole, it may have a range of biological activities, but specific effects would depend on its exact targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Chloro-4-fluorophenyl)ethanol . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity.
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJHIWKGYOZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561057 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)ethanol | |
CAS RN |
112108-68-6 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112108-68-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)
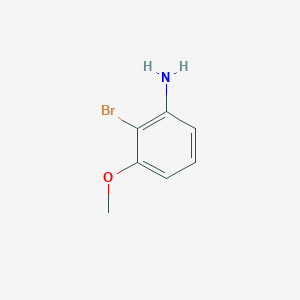


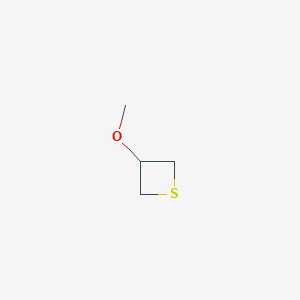
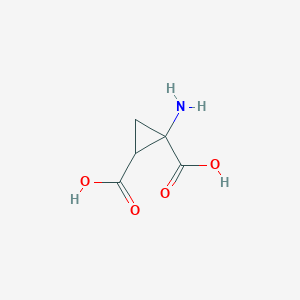
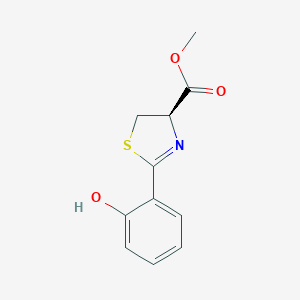
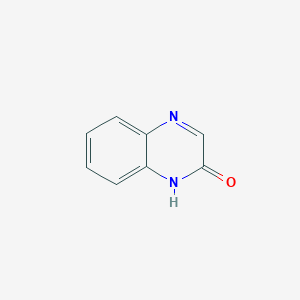
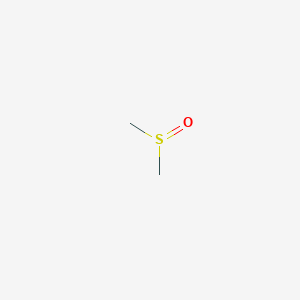
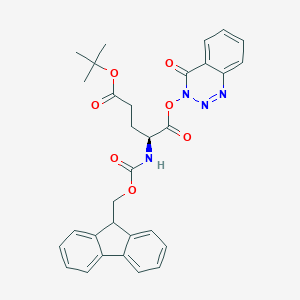
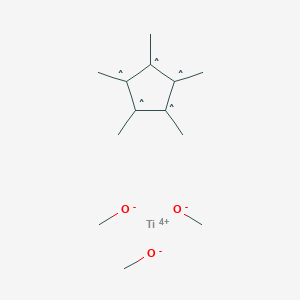
![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)
